2-Hydroxyethyl 3-mercaptopropionate
Overview
Description
2-Hydroxyethyl 3-mercaptopropionate is a thiol-containing compound known for its unique chemical structure and biological properties. It is a colorless liquid with a molecular weight of 152.2 g/mol and a boiling point of 220°C. This compound has gained significant attention in various fields of research due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with 2-hydroxyethanol. The reaction typically involves the use of a catalytic acid, such as p-toluenesulfonic acid, and the removal of water to drive the reaction to completion . The process yields a viscous liquid with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Scientific Research Applications
2-Hydroxyethyl 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Employed in the modification of biomolecules and the study of thiol-based redox reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in self-healing materials.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Mechanism of Action
The mechanism by which 2-Hydroxyethyl 3-mercaptopropionate exerts its effects involves the thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in redox reactions and modify proteins and other biomolecules. The hydroxyl group also contributes to its reactivity, enabling it to form hydrogen bonds and participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
3-Mercaptopropionic acid: Shares the thiol group but lacks the hydroxyl group, making it less versatile in certain reactions.
2-Ethylhexyl 3-mercaptopropionate: Similar structure but with a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness: 2-Hydroxyethyl 3-mercaptopropionate stands out due to its dual functional groups (thiol and hydroxyl), which provide a unique combination of reactivity and versatility. This makes it particularly useful in applications requiring both redox activity and hydrogen bonding .
Properties
IUPAC Name |
2-hydroxyethyl 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-2-3-8-5(7)1-4-9/h6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIOQYGNBFPNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590418 | |
Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52978-23-1 | |
Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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